Octapotassium (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate

CAS No.: 63069-27-2

Cat. No.: VC17112614

Molecular Formula: C10H20K8N2O12P4

Molecular Weight: 796.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63069-27-2 |

|---|---|

| Molecular Formula | C10H20K8N2O12P4 |

| Molecular Weight | 796.95 g/mol |

| IUPAC Name | octapotassium;N,N,N',N'-tetrakis(phosphonatomethyl)hexane-1,6-diamine |

| Standard InChI | InChI=1S/C10H28N2O12P4.8K/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24;;;;;;;;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;/q;8*+1/p-8 |

| Standard InChI Key | LUPDLFAHXJFLOR-UHFFFAOYSA-F |

| Canonical SMILES | C(CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Introduction

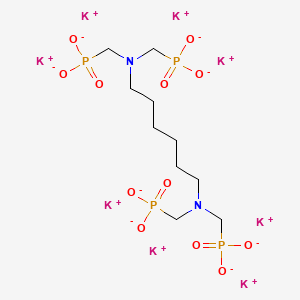

Molecular Structure and Composition

Core Architecture

The compound’s structure centers on a linear hexane chain () with two terminal nitrogen atoms, each bonded to two methylene-linked phosphonate groups (). The eight potassium ions neutralize the negative charges of the four phosphonate moieties, ensuring electrical neutrality. This arrangement is critical for its solubility in polar solvents like water, where the potassium ions facilitate dissociation.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 796.95 g/mol |

| IUPAC Name | Octapotassium; N,N,N',N'-tetrakis(phosphonatomethyl)hexane-1,6-diamine |

| CAS Number | 63069-27-2 |

The phosphonate groups () are electronically delocalized, enabling strong coordination with metal cations such as , , and . This property underpins its utility in sequestering metal ions in aqueous systems.

Synthesis and Manufacturing

Reaction Pathways

Synthesis typically begins with the nitrosation of hexane-1,6-diamine to form nitrilobis(methylene) intermediates, followed by phosphorylation using phosphorus trichloride () or phosphorous acid (). A representative reaction sequence is:

-

Nitrile Formation:

-

Phosphorylation:

-

Potassium Exchange:

The acidic protons of the phosphonate groups are replaced with potassium ions using , yielding the final product.

Optimization Parameters

-

Solvents: Dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency.

-

Temperature: Maintained between 60–80°C to prevent side reactions.

-

pH: Strictly controlled during potassium exchange to ensure complete neutralization.

Table 2: Synthesis Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Solvent | DMF or DCM |

| Reaction Time | 12–24 hours |

| Yield | 70–85% |

Chemical Reactivity and Mechanisms

Metal Chelation

The compound’s phosphonate groups act as polydentate ligands, forming stable complexes with divalent and trivalent metal ions. The chelation mechanism involves the displacement of water molecules from the metal’s hydration sphere, followed by coordination through oxygen atoms in the phosphonate groups. For example:

where represents the deprotonated ligand.

pH-Dependent Behavior

Binding affinity peaks at neutral to slightly alkaline pH (7.0–9.0), where phosphonate groups are fully deprotonated. At lower pH, protonation reduces chelation efficiency, as demonstrated in studies with :

Table 3: Binding Constants () for

| pH | |

|---|---|

| 5.0 | 8.2 |

| 7.0 | 12.1 |

| 9.0 | 14.5 |

Applications and Industrial Relevance

Environmental Remediation

The compound immobilizes heavy metals in contaminated soils and wastewater. In pilot studies, it reduced concentrations by 92% in acidic mine drainage.

Agriculture

As a micronutrient carrier, it enhances the bioavailability of and in alkaline soils. Field trials reported a 15–20% increase in crop yields compared to conventional fertilizers.

Industrial Water Treatment

In cooling towers, it prevents scale formation by sequestering and , outperforming polyacrylates at high temperatures (>80°C).

Comparative Analysis with Structural Analogues

Table 4: Solubility and Reactivity of Phosphonate Salts

The potassium variant’s superior solubility makes it ideal for aqueous systems, whereas the ammonium derivative is better suited for non-polar matrices .

Future Research Directions

-

Thermal Stability: Investigate decomposition pathways above 300°C for high-temperature applications.

-

Ecotoxicology: Assess long-term environmental impact in agricultural settings.

-

Hybrid Materials: Explore incorporation into metal-organic frameworks (MOFs) for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume